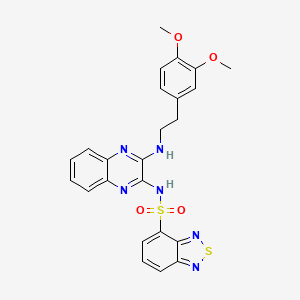![molecular formula C13H17NO5S B12639310 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920799-58-2](/img/structure/B12639310.png)
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is an organic compound with a complex structure that includes a morpholine ring, an ethyl group, and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of these molecules, altering their function and activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate: Similar structure but with a benzenesulfonate group instead of a methanesulfonate group.
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl tosylate: Contains a tosylate group instead of a methanesulfonate group.
Uniqueness
4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonate group allows for specific interactions with nucleophiles, making it a valuable reagent in organic synthesis and a potential therapeutic agent.
Propriétés
Numéro CAS |
920799-58-2 |
|---|---|
Formule moléculaire |
C13H17NO5S |
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
[4-[(2S)-4-ethyl-5-oxomorpholin-2-yl]phenyl] methanesulfonate |
InChI |
InChI=1S/C13H17NO5S/c1-3-14-8-12(18-9-13(14)15)10-4-6-11(7-5-10)19-20(2,16)17/h4-7,12H,3,8-9H2,1-2H3/t12-/m1/s1 |
Clé InChI |
KPMTVGCUTFVKDL-GFCCVEGCSA-N |
SMILES isomérique |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
SMILES canonique |
CCN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


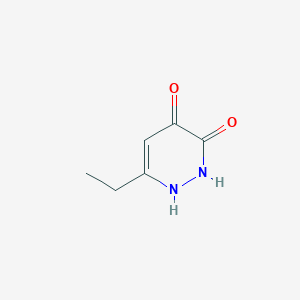
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(3-fluorobenzyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12639235.png)
![3-Methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12639238.png)

![(3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12639259.png)
![(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12639267.png)
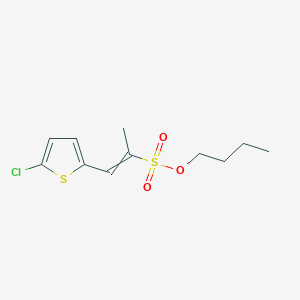
![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
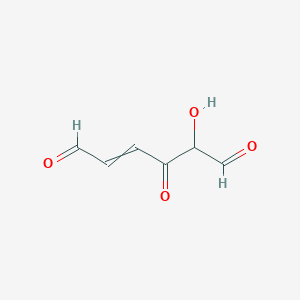
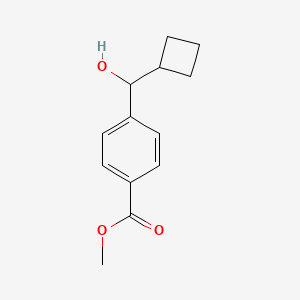
![N1,N4-Dioleyl-N1,N4-DI-[2-hydroxy-3-(N-aminopropyl)]-diaminobutane](/img/structure/B12639298.png)
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
